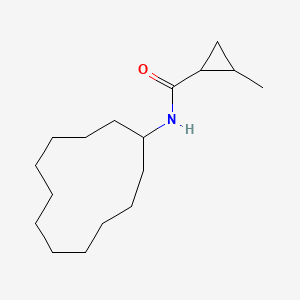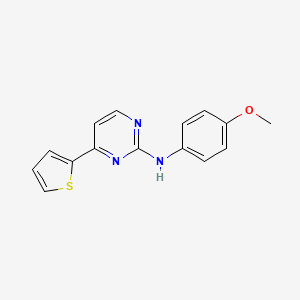![molecular formula C21H23N3O2 B6057187 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol](/img/structure/B6057187.png)
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPOP and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DPOP has been extensively studied for its potential applications in various fields, such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DPOP has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. DPOP has also been studied for its potential as an analgesic and anti-inflammatory agent.
In pharmacology, DPOP has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, such as calcium signaling, ion channel regulation, and protein synthesis. DPOP has also been studied for its potential as an antipsychotic and antidepressant agent.
In medicinal chemistry, DPOP has been used as a building block for the synthesis of various compounds, such as DPOP derivatives and DPOP-based ligands for the sigma-1 receptor. These compounds have shown promising results in preclinical studies and may have potential therapeutic applications in the future.
Mecanismo De Acción
The exact mechanism of action of DPOP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems and the sigma-1 receptor. DPOP has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. DPOP has also been shown to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes, such as calcium signaling, ion channel regulation, and protein synthesis.
Biochemical and Physiological Effects:
DPOP has been shown to have various biochemical and physiological effects, such as enhancing the release of dopamine and serotonin, modulating the sigma-1 receptor, and reducing pain and inflammation. DPOP has also been shown to have antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPOP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. DPOP is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
One limitation of using DPOP in lab experiments is its potential toxicity and side effects. DPOP has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. Therefore, careful dose selection and monitoring are required when using DPOP in lab experiments.
Direcciones Futuras
There are several future directions for research on DPOP. One direction is to further investigate its potential as an analgesic and anti-inflammatory agent. Another direction is to develop more potent and selective DPOP derivatives and DPOP-based ligands for the sigma-1 receptor. These compounds may have potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DPOP and its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of DPOP involves a two-step process. The first step involves the synthesis of 3-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the final product by reacting it with piperidinol. The yield of DPOP is typically around 70-80%, and the purity can be improved through recrystallization.
Propiedades
IUPAC Name |
1-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-18-12-7-13-24(14-18)15-19-22-21(23-26-19)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,20,25H,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRSNGTRFFAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6057106.png)
![4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6057108.png)
![2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6057113.png)
![2-{1-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057117.png)
![ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6057124.png)
![4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6057129.png)

![ethyl 1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6057142.png)
![N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6057144.png)

![2-amino-3-hydroxy-N'-[(1E)-(2,3,4-trihydroxyphenyl)methylene]propanohydrazide hydrochloride](/img/structure/B6057165.png)
![3-{[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}pyridine](/img/structure/B6057168.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6057183.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-methoxyphenyl)benzamide](/img/structure/B6057188.png)